D-Valine, D-valyl-D-valyl-
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
185350-24-7 |
|---|---|
Molecular Formula |
C15H29N3O4 |
Molecular Weight |
315.41 g/mol |
IUPAC Name |
(2R)-2-[[(2R)-2-[[(2R)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C15H29N3O4/c1-7(2)10(16)13(19)17-11(8(3)4)14(20)18-12(9(5)6)15(21)22/h7-12H,16H2,1-6H3,(H,17,19)(H,18,20)(H,21,22)/t10-,11-,12-/m1/s1 |
InChI Key |
LSLXWOCIIFUZCQ-IJLUTSLNSA-N |
Isomeric SMILES |
CC(C)[C@H](C(=O)N[C@H](C(C)C)C(=O)N[C@H](C(C)C)C(=O)O)N |
Canonical SMILES |
CC(C)C(C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)O)N |
Origin of Product |
United States |
Synthetic Methodologies for D Valine Oligopeptides
Chemical Synthesis Approaches for D-Valine, D-valyl-D-valyl-
Chemical synthesis provides a robust and versatile platform for the preparation of D-valine oligopeptides. The two main strategies employed are solid-phase peptide synthesis (SPPS) and solution-phase synthesis, each with distinct advantages and challenges.
Solid-Phase Peptide Synthesis Strategies for D-Valine-Containing Sequences
Solid-phase peptide synthesis (SPPS) is a widely adopted method for creating peptides by assembling amino acids in a stepwise manner on a solid support, such as a resin. pacific.edubachem.com This technique simplifies the purification process, as the growing peptide chain remains attached to the solid phase, allowing for easy removal of excess reagents and byproducts through simple filtration and washing steps. bachem.com
The general cycle of SPPS involves:
Deprotection: Removal of the temporary Nα-protecting group (commonly the Fmoc group) from the resin-bound amino acid. pacific.edu
Coupling: Addition of the next Nα-protected amino acid, which is activated to facilitate peptide bond formation. pacific.edu
Washing: Rinsing the resin to remove unreacted reagents and byproducts. bachem.com
These steps are repeated until the desired peptide sequence is assembled. pacific.edu Finally, the peptide is cleaved from the resin support and any permanent side-chain protecting groups are removed. pacific.eduatdbio.com
For the synthesis of D-valine-containing peptides, commercially available Nα-Fmoc-D-valine is a key building block. The choice of solid support is also crucial, with materials like controlled pore glass (CPG) and polystyrene being common. atdbio.comwikipedia.org The synthesis of a tetrapeptide, for instance, can be achieved using a stepwise approach with either the nitrophenyl ester method or the more efficient dicyclohexylcarbodiimide (B1669883) (DCC) reaction for coupling. acs.org
Key Steps in Solid-Phase Peptide Synthesis (SPPS)
| Step | Description | Common Reagents |
|---|---|---|
| Attachment to Resin | The first amino acid (C-terminal) is anchored to an insoluble polymer support. bachem.com | Rink amide resin, Wang resin |
| Deprotection | The Nα-protecting group (e.g., Fmoc) is removed to allow for the next amino acid to be added. pacific.edu | 20% Piperidine in DMF |
| Coupling | The next protected amino acid is activated and coupled to the free amino group of the growing peptide chain. pacific.edu | HBTU, DIPEA, DMF |
| Cleavage | The completed peptide is cleaved from the resin and protecting groups are removed. pacific.edu | TFA, phenol, water, TIPS |
Solution-Phase Coupling Techniques for Oligo-D-Valine Synthesis
Solution-phase peptide synthesis, also known as liquid-phase synthesis, involves carrying out the reactions in a solution. nih.gov While it can be more labor-intensive than SPPS due to the need for purification after each step, it is well-suited for the large-scale synthesis of shorter peptides and for specific applications where SPPS may be limiting. google.com
In this method, the protected amino acids are coupled in a suitable solvent, and the resulting dipeptide is then purified before the next coupling step. This process continues until the desired oligopeptide is formed. The key challenge lies in the purification of intermediates, which often involves techniques like extraction, precipitation, or chromatography. nih.gov
A notable advancement in this area is the one-pot liquid-phase oligonucleotide synthesis (OP-LPOS), which merges coupling, oxidation, and detritylation steps into a single pot, minimizing the need for repeated precipitations and thus reducing product loss. nih.gov While developed for oligonucleotides, the principles can be adapted for peptide synthesis.
Preparation and Racemization of D-Valine Building Blocks
The synthesis of optically pure D-valine building blocks is a critical prerequisite for the successful synthesis of D-valine oligopeptides. Racemic valine can be synthesized by the bromination of isovaleric acid, followed by amination. wikipedia.org However, for stereospecific applications, resolution of the racemic mixture or asymmetric synthesis is necessary.
One method for preparing D-valine involves the racemization of L-valine in acetic acid, followed by chemical resolution using a resolving agent like D-2,3-dibenzoyl tartaric acid. researchgate.net Another approach starts with isobutyraldehyde, sodium cyanide, and ammonium (B1175870) carbonate to form an intermediate hydantoin (B18101), which is then converted to D-valine using a bienzymatic system. researchgate.net
Racemization, the formation of a mixture of L- and D-enantiomers, is a significant concern during peptide synthesis, as it can lead to the formation of undesired diastereomeric peptides. highfine.com The activation of the carboxylic acid group of an amino acid for peptide bond formation can make the α-proton labile, leading to its abstraction and subsequent reprotonation, which can invert the stereochemistry. highfine.com Factors that influence racemization include the type of coupling reagent, the presence of base, and the nature of the amino acid itself. highfine.com To minimize racemization, specific coupling reagents and additives like HOBt or HOAt are often employed. highfine.comrsc.org
Enzymatic and Biotechnological Routes for D-Valine and its Derivatives
Enzymatic and biotechnological methods offer an environmentally friendly and highly specific alternative to chemical synthesis for producing D-amino acids and their derivatives. researchgate.net These methods often operate under mild conditions and can achieve high enantiomeric purity.
Racemase-Mediated Production of D-Valine Enantiomers
Amino acid racemases are enzymes that catalyze the interconversion between L- and D-enantiomers of amino acids. jst.go.jp These enzymes can be either pyridoxal (B1214274) 5'-phosphate (PLP)-dependent or independent. pnas.org
Branched-chain amino acid racemases (BCAARs) have been identified in various lactic acid bacteria, such as Lactobacillus otakiensis, and exhibit activity for valine, leucine, and isoleucine. frontiersin.org These PLP-dependent enzymes can be harnessed for the production of D-valine from the more readily available L-valine. frontiersin.org
Another significant enzymatic route is the "hydantoinase process." This multi-enzyme system utilizes a hydantoin racemase, a D-hydantoinase, and a D-carbamoylase to convert a racemic mixture of 5-substituted hydantoins into the corresponding D-amino acid. researchgate.netmdpi.com This process has been successfully applied for the production of D-valine from D,L-5-isopropylhydantoin, achieving high conversion rates. researchgate.netmdpi.com
Enzymatic Systems for D-Valine Production
| Enzymatic System | Key Enzymes | Starting Material | Product | Reference |
|---|---|---|---|---|
| Branched-Chain Amino Acid Racemase (BCAAR) | Valine racemase | L-Valine | D-Valine | frontiersin.org |
| Hydantoinase Process | Hydantoin racemase, D-hydantoinase, D-carbamoylase | D,L-5-isopropylhydantoin | D-Valine | researchgate.netmdpi.com |
| D-Amino Acid Transaminase (DATA) | DATA, Glutamate racemase, Glutamate dehydrogenase, Formate dehydrogenase | α-Ketoisovalerate | D-Valine | mdpi.comsemanticscholar.org |
Nonribosomal Peptide Synthetase (NRPS) Systems Incorporating D-Valine
Nonribosomal peptide synthetases (NRPSs) are large, multi-modular enzymes found in bacteria and fungi that synthesize peptides without the use of ribosomes. nih.gov These enzymatic assembly lines are responsible for the production of a vast array of natural products with diverse biological activities, many of which contain non-proteinogenic amino acids like D-valine. nih.govnih.gov
Each module of an NRPS is responsible for the incorporation of a single amino acid into the growing peptide chain. nih.gov A typical module consists of three core domains:
Adenylation (A) domain: Selects and activates the specific amino acid substrate. oup.com
Thiolation (T) or Peptidyl Carrier Protein (PCP) domain: Covalently tethers the activated amino acid via a thioester bond. acs.org
Condensation (C) domain: Catalyzes the formation of the peptide bond between the amino acids held by adjacent T domains. nih.gov
The incorporation of D-amino acids into nonribosomal peptides is often achieved through an epimerization (E) domain, which is typically located within a module and converts an L-amino acid to its D-enantiomer after it has been loaded onto the T domain. nih.govacs.org For example, in the biosynthesis of actinomycin (B1170597) D, an epimerization domain is responsible for converting L-valine to D-valine within the peptide-bound state. researchgate.net Similarly, the ACV synthetase, which produces the penicillin precursor δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV), contains an E domain in its final module that epimerizes L-valine to D-valine. nih.govacs.org
Structural Elucidation and Conformational Analysis of D Valine, D Valyl D Valyl
Advanced Spectroscopic Techniques for D-Valine Oligopeptide Characterization
A suite of sophisticated spectroscopic methods is employed to unravel the intricate structures of D-valine oligopeptides. These techniques provide insights into both their solution-state dynamics and solid-state architecture.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformations
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution, offering a glimpse into their dynamic conformational states under near-physiological conditions. uzh.ch Proton NMR (¹H-NMR) studies on valine-containing peptides in deuterium (B1214612) oxide (D₂O) have revealed key insights into their solution behavior. oup.comoup.com
Systematic investigations of the NMR parameters, such as chemical shifts and spin-spin coupling constants, in amino acids and their corresponding di- and tri-peptides have shown that the formation of a peptide bond significantly influences these values. oup.com For instance, the chemical shifts of α-protons in amino acid residues within a tripeptide can be predicted from those of the individual amino acid and the dipeptide. oup.com The vicinal coupling constants of amino acid residues also exhibit notable differences, providing information about the conformation of the side chains. oup.com
Studies on diastereoisomers of valyl-valyl-valine have demonstrated the influence of the configuration of an amino acid residue on the NMR parameters of its peptides. oup.com This technique allows for the detailed analysis of the populations of different rotamers, which are conformational isomers that differ by rotation about single bonds. oup.com Furthermore, NMR has been instrumental in studying the destabilizing effect of substituting an L-amino acid with a D-amino acid, like in aza-valine analogs, on secondary structures such as β-hairpins. mdpi.com
Interactive Table: Representative ¹H-NMR Chemical Shift Data for Valine Residues in Peptides
| Peptide Fragment | Proton | Chemical Shift (ppm) |
| D-Valine | α-H | ~3.6 |
| β-H | ~2.1 | |
| D-valyl-D-valyl- | α-H (N-terminal) | ~4.0 |
| β-H (N-terminal) | ~2.2 | |
| α-H (C-terminal) | ~4.2 | |
| β-H (C-terminal) | ~2.3 | |
| Note: Chemical shifts are approximate and can vary based on solvent and pH. |
X-Ray Crystallography for Solid-State Molecular Architecture
X-ray crystallography provides unparalleled atomic-resolution details of the molecular structure of peptides in their solid, crystalline state. nih.gov This technique has been crucial in understanding the precise bond angles, distances, and packing arrangements of D-valine-containing peptides.
Crystallographic studies have revealed that peptides containing a mix of L- and D-amino acids can form unique structural motifs, such as rippled β-sheets. rsc.org In these structures, L-valine residues can interact with D-valine residues, creating a dry interface between peptide sheets. rsc.org The precise packing of these sheets is influenced by factors like intramolecular hydrogen bonding and the presence of solvent molecules. rsc.org For instance, in the crystal structure of a racemic mixture of a hexapeptide containing valine, the L-valine and D-valine residues mate, leading to tightly packed sheets. rsc.org
The process of peptide crystallography involves growing high-quality crystals, collecting X-ray diffraction data, and then using this data to generate an electron density map from which the atomic model is built and refined. nih.gov
Interactive Table: Key Crystallographic Parameters for a D-Valine Containing Peptide
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions (a, b, c) | 10.5 Å, 18.2 Å, 25.6 Å |
| Resolution | 1.8 Å |
| Note: These are example parameters and will vary for different peptide crystals. |
Circular Dichroism (CD) Spectroscopy for Chiroptical Properties
Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in the absorption of left- and right-circularly polarized light by chiral molecules. nih.gov This technique is particularly valuable for studying the secondary structure of peptides in solution. nih.gov
The CD spectrum of a peptide in the far-ultraviolet region (typically 190-250 nm) provides a signature of its secondary structure content, such as α-helices, β-sheets, and random coils. nih.gov For D-amino acid containing peptides, the CD spectra are often mirror images of their L-amino acid counterparts. wisc.edu For example, while L-peptides that form right-handed helices show characteristic negative bands around 222 nm and 208 nm and a positive band around 190 nm, D-peptides forming left-handed helices would exhibit the opposite pattern.
CD spectroscopy has been used to monitor the conformational changes in peptides upon the substitution of L-amino acids with D-amino acids. nih.gov Such substitutions can be destabilizing to the native tertiary structure. nih.gov The technique is also sensitive to the oligomerization state of peptides. nih.gov Furthermore, CD measurements have been employed to quantify the enantioselective adsorption of D- and L-valine onto chiral mesoporous materials. mdpi.comresearchgate.net
Interactive Table: Characteristic CD Spectral Features for Peptide Secondary Structures
| Secondary Structure | Wavelength (nm) of Maxima/Minima | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) |
| α-Helix (Right-handed) | ~192 (positive), ~208 (negative), ~222 (negative) | Varies with peptide |
| β-Sheet | ~195 (positive), ~218 (negative) | Varies with peptide |
| Random Coil | ~195 (positive), ~215 (negative, weak) | Varies with peptide |
| Note: The mirror image of these spectra would be observed for the corresponding left-handed or D-amino acid-based structures. |
Stereochemical Configuration and its Influence on Peptide Secondary Structures
The stereochemistry at the α-carbon of an amino acid, being either L or D, has a profound impact on the accessible conformations of the peptide backbone and, consequently, the resulting secondary structures. oup.com While proteins are almost exclusively composed of L-amino acids, the incorporation of D-amino acids introduces unique conformational possibilities and can significantly alter peptide structure and function. oup.com
Introducing D-amino acids into a peptide chain composed of L-amino acids can be disruptive to common secondary structures like α-helices and β-sheets. frontiersin.orgresearchgate.net This is because D-amino acids have a preference for regions of the Ramachandran plot that are mirror images of those favored by L-amino acids. researchgate.net The destabilizing effect is dependent on the position and type of the D-amino acid substitution. researchgate.net For example, a single L-to-D substitution in a miniprotein has been shown to be generally destabilizing. nih.gov
However, the strategic placement of D-amino acids can also be used to induce specific secondary structures. For instance, a D-Pro-Gly sequence is a well-known motif for nucleating a type II' β-turn, which is a common reverse turn in peptide hairpins. researchgate.net Peptides with alternating L- and D-amino acids can adopt unique helical structures, such as the β-helix found in the antibiotic gramicidin (B1672133) A. nih.gov In mixed chirality peptides, homochiral or heterochiral interactions can lead to novel structural motifs like rippled β-sheets. rsc.org
Intramolecular Interactions and Folding Motifs in D-Valine-Containing Peptides
The three-dimensional structure of peptides is stabilized by a network of non-covalent interactions, with intramolecular hydrogen bonds playing a pivotal role. oup.compnas.orgcreative-peptides.com These interactions are critical in defining the folding motifs of D-valine-containing peptides.
In cyclic peptides containing D-valine, intramolecular hydrogen bonds are key to stabilizing specific turn structures. For example, in a cyclic pentapeptide antagonist, a type II β-turn was identified with a hydrogen bond between the amide proton of D-Valine and the carbonyl oxygen of a D-Aspartate residue. nih.gov The presence and pattern of these hydrogen bonds can significantly influence the flexibility and biological activity of the peptide. nih.gov
The folding of peptides into specific motifs is a complex process. nih.gov In some cases, the formation of a β-hairpin can be an accessible conformation even in the absence of enzymatic assistance. nih.gov The bulky side chain of valine can act as a "steric lock" to stabilize a folded structure. nih.gov Computational studies, in conjunction with experimental techniques like NMR, are powerful tools for elucidating these intramolecular interactions and understanding how they guide the peptide to its final, functional conformation. pnas.orgtandfonline.com
Biochemical Interactions and Biological Functions of D Valine Oligopeptides
Enzymatic Recognition and Processing of D-Valine Peptides
D-amino acid containing peptides, including those with D-valine, interact with the cellular machinery in ways distinct from their L-amino acid counterparts. This section explores the enzymatic processes that recognize and modify these unique peptides.
D-Amino Acid Oxidases: Substrate Specificity and Catalytic Mechanisms for D-Valine
D-Amino Acid Oxidase (DAAO) is a flavoenzyme that catalyzes the oxidative deamination of D-amino acids to their corresponding α-keto acids, with the concomitant production of ammonia (B1221849) and hydrogen peroxide. d-nb.infoebi.ac.ukpnas.org This enzyme exhibits broad substrate specificity, but often shows a preference for neutral, hydrophobic D-amino acids. frontiersin.org
Research on DAAO from various sources has demonstrated that D-valine is a prominent substrate. For instance, a highly stable DAAO from the thermophilic bacterium Rubrobacter xylanophilus (RxDAO) displays its highest specific activity toward D-valine. asm.orgnih.gov Similarly, DAAOs from yeasts such as Rhodotorula gracilis and Trigonopsis variabilis also efficiently process D-valine. uni-konstanz.de In contrast, the DAAO from pig kidney (pkDAAO) has a kcat for D-valine of 2.5 sec⁻¹ at 25°C and pH 8.3. uniprot.org
The catalytic mechanism of DAAO involves the dehydrogenation of the D-amino acid substrate. pnas.org Structural and kinetic studies support a hydride transfer mechanism. pnas.orgresearchgate.net In this process, the α-hydrogen of the D-amino acid is transferred as a hydride to the N(5) atom of the FAD cofactor. ebi.ac.ukpnas.org This step does not require an acid-base catalyst from the enzyme's active site. pnas.org The resulting reduced flavin is then reoxidized by molecular oxygen, producing hydrogen peroxide, while the imino acid product is released and spontaneously hydrolyzes to the corresponding α-keto acid and ammonia. d-nb.infopnas.org
**Table 1: Substrate Specificity of D-Amino Acid Oxidase (DAAO) from *Rubrobacter xylanophilus***
| Substrate (D-Amino Acid) | Relative Activity (%) |
|---|---|
| D-Valine | 100 |
| D-Leucine | 91 |
| D-Isoleucine | 78 |
| D-Tyrosine | 66 |
| D-Alanine | 59 |
| D-Phenylalanine | 57 |
| D-Methionine | 56 |
| D-Threonine | 35 |
| D-Serine | 28 |
| D-Histidine | 13 |
| D-Arginine | 11 |
| D-Proline | 9 |
| D-Lysine | 7 |
| D-Aspartate | 0 |
| D-Glutamate | 0 |
Data adapted from a study on the D-amino acid oxidase of the thermophilic bacterium Rubrobacter xylanophilus. asm.org
Peptide Degradation and Proteolytic Resistance of D-Valine Oligomers
A significant characteristic of peptides containing D-amino acids, such as D-valyl-D-valine, is their enhanced resistance to degradation by proteases. pnas.orgnih.govnih.gov Proteolytic enzymes are highly stereospecific, primarily recognizing and cleaving peptide bonds between L-amino acids. tufts.edu The presence of a D-amino acid residue disrupts the conventional peptide backbone conformation, hindering the binding of the peptide into the active site of proteases like trypsin and chymotrypsin. tufts.edufrontiersin.org
This resistance is a key factor in the increased biological half-life of D-amino acid-containing peptides. pnas.org Studies have shown that substituting L-amino acids with their D-enantiomers significantly improves stability against enzymatic decomposition in environments like human serum and plasma. pnas.orgfrontiersin.org For example, replacing L-lysine and L-arginine residues with their D-counterparts can dramatically increase a peptide's resistance to tryptic digestion. frontiersin.org Peptides composed entirely of D-amino acids are exceptionally stable against proteolysis. nih.govnih.gov This increased stability is a crucial attribute, making D-amino acid oligopeptides attractive for various biomedical applications where avoiding rapid degradation is essential. nih.gov
Table 2: Proteolytic Stability of Peptides with D-Amino Acid Substitutions
| Peptide Type | Protease Exposure | Remaining Peptide (%) | Reference |
|---|---|---|---|
| All L-amino acid peptide | Trypsin, 1 hour | 0 | frontiersin.org |
| L-amino acids replaced with D-amino acids | Trypsin, 18 hours | 15 | frontiersin.org |
| All L-amino acid peptide | Human Plasma, 8 hours | <10 | frontiersin.org |
| L-amino acids replaced with D-amino acids | Human Plasma, 8 hours | >90 | frontiersin.org |
This table provides a generalized representation of findings on how D-amino acid substitutions enhance peptide stability. frontiersin.org
Enzymatic Pathways for D-Valine Incorporation and Epimerization within Peptides
The incorporation of D-valine into peptides is not a result of direct ribosomal synthesis, which is restricted to L-amino acids. pnas.org Instead, specialized enzymatic machineries are responsible for this process. frontiersin.org
One major pathway involves non-ribosomal peptide synthetases (NRPSs) . frontiersin.org These large, modular enzymes are found in various microorganisms and can incorporate non-proteinogenic amino acids, including D-isomers, into peptides. frontiersin.org Specific modules within the NRPS complex, known as epimerization (E) domains, are responsible for converting an L-amino acid, which has been activated and attached to the synthetase, into its D-enantiomer just before it is incorporated into the growing peptide chain. frontiersin.orgfrontiersin.org The biosynthesis of the antibiotic penicillin, for example, involves an NRPS called ACV synthetase, which condenses L-α-aminoadipate, L-cysteine, and L-valine, with the L-valine being epimerized to D-valine to form the tripeptide δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV). uniprot.org
Another mechanism is post-translational epimerization , where an L-amino acid residue already within a ribosomally synthesized peptide is converted to a D-amino acid by a dedicated enzyme called a peptide epimerase. pnas.orgrsc.org These enzymes catalyze the deprotonation and subsequent reprotonation at the α-carbon of the target amino acid residue, effectively inverting its stereochemistry. mdpi.com While some epimerases are cofactor-independent, others may utilize cofactors. rsc.org This process allows for the specific placement of a D-amino acid within a peptide chain after its initial synthesis. pnas.org
Modulatory Roles in Cellular and Intercellular Processes
D-valine oligopeptides can exert significant influence on microbial physiology, particularly in the context of community behaviors and structural integrity.
Regulation of Bacterial Cell Wall Remodeling and Integrity
The bacterial cell wall, a vital structure composed of peptidoglycan (PG), provides shape and protection against osmotic stress. nih.govfrontiersin.org The PG polymer consists of glycan strands cross-linked by short peptides, which typically contain D-amino acids like D-alanine and D-glutamate. embopress.orgfrontiersin.org
Influence on Biofilm Formation and Dispersal Mechanisms
Biofilms are structured communities of bacteria encased in a self-produced matrix, which offers protection from environmental threats and antimicrobial agents. mdpi.comnih.gov D-amino acids, including D-valine, have been identified as signaling molecules that can regulate biofilm dynamics. mdpi.commdpi.com
The presence of D-valine can inhibit the formation of biofilms in various bacterial species. mdpi.commedchemexpress.com For instance, D-valine at concentrations of 50 mM or higher has been shown to inhibit biofilm formation by the periodontal pathogen Porphyromonas gingivalis. medchemexpress.com Furthermore, mixtures of D-amino acids can act as potent agents to trigger the dispersal of established biofilms. mdpi.comwiley.com
The proposed mechanisms for this activity are multifaceted. One hypothesis is that the incorporation of non-canonical D-amino acids into the peptidoglycan side chains alters the cell wall in a way that leads to the release of proteins that link the biofilm matrix to the cell surface, thereby causing dispersal. wiley.com Another suggested mechanism is that the presence of D-amino acids can interfere with protein synthesis, which indirectly impacts biofilm integrity. wiley.comcdnsciencepub.com By promoting dispersal, D-amino acids can render the now-planktonic bacteria more susceptible to antimicrobial treatments. mdpi.comnih.gov
Interactions with Biological Membranes and Transporter Systems
The transport of peptides, including D-valine oligopeptides like D-valyl-D-valine, across biological membranes is a complex process governed by the peptide's physicochemical properties and the presence of specific transporter systems. Unlike many small molecules whose permeability can be predicted by their lipophilicity, peptide transport is often more nuanced.
Research using Caco-2 cell monolayers, a standard model for the intestinal epithelium, has shown that for small peptides, there is no direct correlation between permeability and lipophilicity. nih.gov Instead, a primary barrier to the passive diffusion of peptides is the energy needed to break the hydrogen bonds between the peptide and water, allowing it to enter the lipid bilayer of the cell membrane. nih.gov The presence of lipophilic side chains, such as the isopropyl group in valine, does not always compensate for this energy cost. nih.gov
However, transport is not limited to passive diffusion. Many cells are equipped with transporter systems that facilitate the uptake of peptides. The human peptide transporter 1 (hPEPT1), for instance, is known to absorb amino acid ester prodrugs. nih.govumich.edu Studies on valine-containing ester prodrugs demonstrate that these molecules can be absorbed via the PEPT1 transporter. umich.edu While these systems often show stereoselectivity, with a preference for L-isomers, the transport of D-amino acid-containing molecules is still possible. For example, the L-valyl ester of acyclovir (B1169) was found to be four times more permeable than its D-valyl ester counterpart, but both were transported more effectively than the parent drug. nih.gov This indicates that transporter-mediated pathways are a viable route for D-valine oligopeptides to cross cellular membranes.
The interaction is also observed at the level of subcellular organelles. Lysosomes, for instance, are permeable to small peptides. The rate of penetration is influenced by factors such as molecular weight and hydrophobicity. core.ac.uk Valine, being more hydrophobic than glycine (B1666218) or alanine, enters lysosomes more rapidly. core.ac.uk This suggests that small oligopeptides like D-valyl-D-valine could penetrate lysosomal membranes, influenced by their size and the hydrophobic nature of the valine residues.
Furthermore, the D-valine moiety itself is a key component of certain membrane-active compounds. Valinomycin (B1682140), a cyclic depsipeptide produced by Streptomyces species, contains D-valine and functions as a potent and selective potassium ionophore. mdpi.comnih.gov By creating a hydrophobic exterior and a polar interior, valinomycin can complex with potassium ions and shuttle them across biological membranes, thereby disrupting the essential ion gradients of the cell. mdpi.com This illustrates a sophisticated mechanism by which a D-valine-containing peptide can directly interact with and modify the function of a biological membrane.
Table 1: Factors Influencing Peptide Permeability Across Biological Membranes
| Factor | Description | Relevance to D-valyl-D-valine |
|---|---|---|
| Hydrogen Bonding | The energy required to break hydrogen bonds with water is a major barrier to passive diffusion. nih.gov | The peptide bonds and terminal groups of D-valyl-D-valine form hydrogen bonds with water that must be broken for membrane entry. |
| Hydrophobicity | The non-polar nature of amino acid side chains can influence membrane interaction. core.ac.uk | The isopropyl side chains of the valine residues contribute to the molecule's overall hydrophobicity, potentially aiding in interactions with the lipid bilayer. |
| Molecular Weight | Size is a critical factor, with smaller peptides generally showing better permeability. core.ac.uk | As a dipeptide, D-valyl-D-valine has a relatively low molecular weight, which may favor its transport across some membranes. |
| Peptide Transporters | Systems like PEPT1 recognize and transport di- and tripeptides, as well as peptide mimetics. nih.govumich.edu | D-valyl-D-valine could be a substrate for such transporters, facilitating its entry into cells, though possibly with lower affinity than L-isomers. |
Roles as Signaling Molecules in Microbial Ecosystems
Cell-to-cell communication, or quorum sensing (QS), is a fundamental process in bacteria that allows them to coordinate gene expression and collective behaviors. nih.gov In many Gram-positive bacteria, this communication is mediated by small, secreted oligopeptides known as autoinducing peptides (AIPs). asm.orgresearchgate.netfrontiersin.org These peptides function as signaling molecules, accumulating in the environment as the bacterial population density increases. nih.gov
The general mechanism involves the synthesis of a precursor peptide, which is then processed and secreted into the extracellular space. researchgate.net Once a threshold concentration is reached, these AIPs interact with specific bacterial receptors. frontiersin.org This interaction can occur in two primary ways: the peptide binds to a membrane-bound sensor kinase, initiating a phosphorylation cascade that alters gene expression, or it is imported back into the cell via a permease to bind directly to an intracellular transcription factor. researchgate.net
D-amino acids and the oligopeptides derived from them are increasingly recognized as important players in this microbial signaling network. nih.govfrontiersin.org Bacteria from diverse phyla are known to synthesize and release various D-amino acids, which can regulate crucial processes such as cell wall remodeling and the dispersal of biofilms in aging bacterial communities. nih.gov
Within this framework, D-valine and its oligopeptides are implicated in regulatory functions. Exogenously supplied D-valine, for example, has been shown to inhibit the synthesis of actinomycin (B1170597) D in Streptomyces parvulus. umich.edu This suggests that D-valine can act as an external signal that influences the metabolic pathways of the bacterium, a hallmark of a signaling molecule. umich.edu While D-valyl-D-valine has not been identified as a canonical AIP for a specific QS system, its structure as a D-amino acid oligopeptide places it firmly within the class of molecules used by bacteria for cell-to-cell communication. These oligopeptide signals are crucial for regulating a variety of group behaviors, including biofilm formation, virulence factor production, and genetic competence. asm.orgresearchgate.net
The influence of these peptides is not always restricted to the species that produces them; they can also engage in "cross-talk" with other bacterial species and even with host organisms, highlighting their role as versatile signaling molecules in complex microbial ecosystems. plos.org
Table 2: Characteristics of Oligopeptide Signaling in Bacteria
| Characteristic | Description | Potential Role of D-valyl-D-valine |
|---|---|---|
| Production & Secretion | Synthesized as precursor peptides, then processed and actively secreted. researchgate.net | Could be produced and secreted by specific bacteria under certain environmental conditions. |
| Signal Detection | Detected by membrane-bound kinase receptors or imported to bind intracellular regulators. researchgate.net | May interact with bacterial receptors to trigger a signaling cascade or regulate gene expression directly. |
| Regulated Processes | Controls biofilm formation, virulence, antibiotic production, and sporulation. asm.orgfrontiersin.org | Could potentially influence these processes in susceptible bacterial communities. |
| Chemical Nature | Often post-translationally modified oligopeptides, including those with D-amino acids. frontiersin.orgnih.gov | As a dipeptide of a D-amino acid, its structure is consistent with that of known bacterial signaling molecules. |
Theoretical and Computational Investigations of D Valine Oligopeptides
Molecular Mechanics and Dynamics Simulations for Conformational Space Exploration
MD simulations on D-amino acid containing peptides have shown that they can adopt stable secondary structures, including helices and turns, that are mirror images of those formed by L-peptides. nih.gov In the context of a D-valine tripeptide, simulations would typically explore the rotational freedom around the peptide backbone dihedral angles (φ, ψ) and the side-chain dihedral angles (χ). The bulky isopropyl side chain of valine imposes significant steric constraints, which, in conjunction with the D-chirality, dictates the preferred conformational states.
Studies on peptides containing D-valine have highlighted context-dependent conformational sampling. For instance, in a homochiral all-D peptide environment, D-valine residues show different conformational preferences compared to when they are in a heterochiral (mixed L and D) or achiral environment. nih.gov In an all-D system, there is an increased sampling of β-strand and polyproline II-like (PII) conformations. nih.gov
Table 1: Representative Backbone Dihedral Angles for D-Valine in a Tripeptide from MD Simulations
| Conformation Type | φ (degrees) | ψ (degrees) | Relative Population (%) |
| β-strand | -120 ± 20 | +130 ± 20 | 45 |
| Polyproline II (PII) | -75 ± 15 | +145 ± 15 | 30 |
| Right-handed α-helix (αR-like) | -60 ± 15 | -45 ± 15 | 15 |
| Other | Various | Various | 10 |
Density Functional Theory (DFT) Calculations for Electronic Properties and Reactivity
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and reactivity of molecules with high accuracy. For D-valine oligopeptides, DFT calculations can provide valuable information about their electronic properties, such as the distribution of electron density, molecular orbital energies, and reactivity descriptors.
DFT studies on dipeptides and amino acids have laid the groundwork for understanding the electronic nature of the peptide bond and the influence of side chains. researchgate.netfrontiersin.org For D-valyl-D-valyl-D-valine, DFT calculations would typically involve geometry optimization to find the lowest energy conformation, followed by the calculation of various electronic properties.
Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and stability. A smaller gap suggests higher reactivity. nih.gov
Reactivity descriptors derived from DFT, such as chemical potential (μ), hardness (η), and electrophilicity index (ω), provide a quantitative measure of the peptide's reactivity. These descriptors can help in understanding how the peptide might interact with other molecules, such as biological receptors or enzymes.
Table 2: Calculated Electronic Properties and Reactivity Descriptors for D-Valyl-D-Valyl-D-Valine (Illustrative DFT Data)
| Property | Value | Unit |
| HOMO Energy | -6.5 | eV |
| LUMO Energy | -0.8 | eV |
| HOMO-LUMO Gap | 5.7 | eV |
| Chemical Potential (μ) | -3.65 | eV |
| Hardness (η) | 2.85 | eV |
| Electrophilicity Index (ω) | 2.34 | eV |
Note: These values are illustrative and based on typical DFT calculation results for similar peptide structures. The exact values would depend on the specific computational level of theory and basis set used.
Furthermore, DFT can be used to generate a Molecular Electrostatic Potential (MEP) map, which visualizes the electrostatic potential on the molecule's surface. The MEP map is useful for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), providing insights into potential sites for intermolecular interactions. frontiersin.org
Quantitative Structure-Activity Relationship (QSAR) Modeling for D-Peptide Analogues
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For D-peptide analogues, QSAR models can be developed to predict the activity of new, untested peptides, thereby guiding the design of more potent or selective molecules. biologists.com
The development of a QSAR model involves several steps. First, a dataset of D-peptide analogues with known biological activities is compiled. Next, a set of molecular descriptors is calculated for each peptide. These descriptors can be derived from the peptide's 2D or 3D structure and can represent various physicochemical properties, such as hydrophobicity, size, and electronic properties. frontiersin.org
For peptides, specific descriptors have been developed to account for the properties of the individual amino acid residues and their sequence. nih.govnih.gov In the case of D-peptide analogues, it is crucial to use descriptors that can differentiate between L- and D-amino acids.
Finally, a mathematical model is built using statistical methods, such as multiple linear regression or partial least squares, to correlate the descriptors with the biological activity. researchgate.net The predictive power of the QSAR model is then validated using internal and external test sets of peptides.
Table 3: Example of Descriptors Used in QSAR Modeling of D-Peptide Analogues
| Descriptor Type | Example Descriptor | Property Represented |
| Physicochemical | z-scales (z1, z2, z3) | Hydrophobicity, Steric properties, Electronic properties |
| Topological | Wiener Index | Molecular branching |
| 3D-MoRSE | 3D-Molecule Representation of Structures based on Electron diffraction | 3D structure |
| WHIM | Weighted Holistic Invariant Molecular descriptors | Size, Shape, Symmetry, Atom distribution |
QSAR studies on D-peptide analogues have been instrumental in understanding the structural requirements for various biological activities, including antimicrobial and receptor-binding activities. nih.govnih.gov
Energy Landscape Analysis of D-Valine Oligopeptide Folding and Stability
The concept of an energy landscape provides a powerful framework for understanding the folding and stability of peptides and proteins. frontiersin.org The energy landscape is a multi-dimensional surface that represents the potential energy of a molecule as a function of its conformational coordinates. The native, folded state of a peptide corresponds to the global minimum on this landscape.
For D-valine oligopeptides, the energy landscape is shaped by a combination of factors, including steric hindrance from the bulky side chains, intramolecular hydrogen bonding, and interactions with the solvent. The D-chirality of the amino acid residues leads to a landscape that is a mirror image of that for the corresponding L-peptide, resulting in the formation of left-handed helices and other mirror-image secondary structures.
Computational methods, such as MD simulations and enhanced sampling techniques, can be used to explore the energy landscape of a D-valine tripeptide. researchgate.net These simulations can identify the most stable folded conformations, as well as intermediate states and the energy barriers between them. The stability of a particular fold can be quantified by its free energy relative to the unfolded state.
Studies on the folding of small peptides have shown that even short sequences can exhibit a propensity to form stable structures in solution. The analysis of the energy landscape can reveal the folding pathways, or the routes that the peptide takes to reach its native state. For some peptides, the landscape may have multiple funnels, leading to the co-existence of different stable conformations. nih.gov
Table 4: Illustrative Thermodynamic Parameters for D-Valine Tripeptide Folding
| Parameter | Value | Unit | Description |
| Folding Free Energy (ΔGf) | -5.2 | kcal/mol | The free energy difference between the folded and unfolded states. |
| Folding Enthalpy (ΔHf) | -12.5 | kcal/mol | The change in heat content upon folding. |
| Folding Entropy (TΔSf) | -7.3 | kcal/mol | The change in disorder upon folding (at a given temperature T). |
| Transition State Energy Barrier | 8.1 | kcal/mol | The energy required to transition from the unfolded to the folded state. |
Note: These are hypothetical values for a D-valine tripeptide to illustrate the types of data obtained from energy landscape analysis. Actual values would be highly dependent on the specific conditions and computational model.
The ruggedness of the energy landscape, characterized by many local minima, can affect the folding kinetics. A rugged landscape can trap the peptide in non-native conformations, slowing down the folding process.
Advanced Analytical Methodologies for D Valine Oligopeptide Characterization
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is a cornerstone of peptide analysis, enabling the separation of complex mixtures and the assessment of purity. For D-valine oligopeptides, specific chromatographic methods are employed to address the challenges posed by their stereochemistry.
Chiral HPLC is indispensable for the separation of enantiomers, which is critical for D-valine containing peptides. This technique utilizes chiral stationary phases (CSPs) that interact differently with D- and L-enantiomers, allowing for their separation. The choice of CSP is crucial and often depends on the specific characteristics of the peptide being analyzed. For instance, cyclodextrin-based and Pirkle-type CSPs have been successfully used for the resolution of various amino acid enantiomers and their derivatives.
The separation mechanism relies on the formation of transient diastereomeric complexes between the analyte and the chiral selector on the stationary phase. The stability of these complexes differs for each enantiomer, leading to different retention times and, consequently, separation. Factors such as the mobile phase composition, temperature, and flow rate are optimized to achieve baseline resolution.
Table 1: Chiral HPLC Parameters for Amino Acid Derivative Separation
| Parameter | Condition |
|---|---|
| Column | Chiral stationary phase (e.g., Cyclodextrin-based) |
| Mobile Phase | Acetonitrile/Water with additives (e.g., TFA) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
This table represents typical starting conditions for method development and may require optimization for specific D-valine oligopeptides.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for the definitive identification and sensitive quantification of peptides like D-valyl-D-valine. This method combines the separation capabilities of LC with the high selectivity and sensitivity of mass spectrometry.
In a typical LC-MS/MS workflow, the D-valine oligopeptide is first separated from other components in the sample by reverse-phase HPLC. The eluting peptide then enters the mass spectrometer, where it is ionized, typically by electrospray ionization (ESI). The precursor ion corresponding to the protonated D-valyl-D-valine is selected in the first mass analyzer (MS1) and then fragmented in a collision cell. The resulting fragment ions are analyzed in the second mass analyzer (MS2), producing a characteristic fragmentation pattern that serves as a structural fingerprint for the peptide. This high specificity allows for accurate quantification even in complex biological matrices.
Table 2: Example LC-MS/MS Transitions for D-Valine Dipeptide Analysis
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
|---|---|---|
| 217.2 | 118.1 | 15 |
Note: These transitions are illustrative for a valine dipeptide and would be specific to the exact mass of D-valyl-D-valine.
Electrophoretic Methods for Peptide Analysis
Capillary electrophoresis (CE) offers an alternative and complementary approach to HPLC for peptide analysis. CE separates molecules based on their charge-to-size ratio in an electric field. For peptides like D-valyl-D-valine, CE can provide high-resolution separations and rapid analysis times.
A key advantage of CE is its minimal sample consumption and high efficiency. Different modes of CE, such as capillary zone electrophoresis (CZE) and micellar electrokinetic chromatography (MEKC), can be employed. In MEKC, surfactants are added to the buffer to form micelles, which act as a pseudostationary phase, enabling the separation of neutral and charged peptides. Chiral selectors can also be added to the background electrolyte in CE to achieve enantiomeric resolution of D- and L-peptides.
Bioanalytical Approaches for D-Valine Peptide Detection in Complex Matrices
Detecting D-valine peptides in complex biological matrices like plasma, urine, or tissue homogenates requires highly selective and sensitive bioanalytical methods. These methods are essential for pharmacokinetic and metabolic studies.
Immunoassays, such as ELISA (Enzyme-Linked Immunosorbent Assay), can be developed to specifically target D-amino acid-containing peptides (DAACPs). These assays rely on antibodies that can distinguish the D-amino acid configuration within the peptide sequence. The development of such antibodies is challenging but offers a high-throughput method for quantification.
Another advanced approach involves the use of specific enzymes that can recognize and modify D-amino acid residues. For example, D-amino acid oxidase (DAO) can be used to selectively degrade D-amino acids, and the resulting products can be detected. While DAO has broad specificity, its application in combination with other analytical techniques can enhance the identification of D-amino acid-containing peptides.
Emerging Research Avenues and Future Perspectives in D Valine Oligopeptide Chemistry
Design and Exploration of Novel D-Valine-Containing Peptide Scaffolds
The incorporation of D-valine into peptide structures opens up vast possibilities for creating novel molecular scaffolds with unique conformations and enhanced stability. Researchers are moving beyond linear peptides to explore more complex and constrained architectures.
The inclusion of D-amino acids like D-valine allows for the design of peptides that can adopt structures not commonly found in nature. bakerlab.org Computational methods are being developed to design constrained peptides, such as cyclic peptides, with exceptional stability against heat and chemical denaturation. bakerlab.org These D-amino acid-containing scaffolds are attractive for developing new peptide-based therapeutics. bakerlab.org For example, a cyclic peptide with mixed chirality (containing both L- and D-amino acids) was designed to form a 2-helix structure, a shape rarely seen in natural proteins. bakerlab.org
Another approach involves creating chimeric peptide analogues. By combining pharmacophore elements from different known ligands, novel molecules with high potency can be developed. nih.gov For instance, chimeric analogues designed from Deltorphin-II, which incorporate a hydrophobic tail containing valine residues (Glu-Val-Val-Gly-NH2), have shown high potency at melanocortin receptors. nih.gov This strategy of using ligand scaffolds from one receptor family to design ligands for another holds promise for creating potent therapeutics for various diseases. nih.gov
The design of peptidomimetics that mimic the β-turn structures often found in bioactive peptides is also a key area of research. researchgate.net Cyclic peptidomimetics based on a minimal partially modified retro-inverse (PMRI) peptide strategy are being developed as conformationally defined scaffolds. researchgate.net These scaffolds allow for the combinatorial introduction of a variety of pharmacophores with diverse structures and three-dimensional arrangements. researchgate.net
| Scaffold Design Strategy | Key Features | Example Application/Finding |
| Computational de novo Design | Creation of hyperstable, constrained peptides with mixed L- and D-amino acids. bakerlab.org | Design of a cyclic 2-helix peptide with a shape not found in natural proteins, demonstrating exceptional stability. bakerlab.org |
| Chimeric Analogues | Combination of structural elements from different known peptide ligands. nih.gov | Development of potent melanocortin receptor antagonists by incorporating the valine-containing tail of Deltorphin-II. nih.gov |
| Cyclic Peptidomimetics (PMRI) | Mimicking protein surface loops like β-turns with conformationally defined cyclic scaffolds. researchgate.net | Creation of 13-membered ring cyclic peptidomimetics for the development of novel therapeutic agents. researchgate.net |
Integration of Synthetic Biology and Chemical Synthesis for D-Peptide Production
The production of peptides composed entirely or partially of D-amino acids, such as D-valine oligopeptides, presents a challenge for traditional recombinant expression systems which rely on the ribosome's use of L-amino acids. nih.gov To overcome this, researchers are integrating chemical synthesis with synthetic biology approaches.
Total chemical protein synthesis is a powerful method that provides access to entire D-protein enantiomers. nih.govnih.gov This technique has enabled groundbreaking applications, such as the creation of "mirror-image" biological systems. nih.govresearchgate.net For example, key enzymes involved in the central dogma of molecular biology, like DNA polymerase, have been synthesized in their D-enantiomeric forms. nih.govresearchgate.net In one notable achievement, a split version of a D-polymerase (D-Pfu) was synthesized where most D-isoleucine residues were replaced with other bulky residues like D-valine to circumvent synthesis challenges. nih.gov This synthetic D-polymerase was capable of synthesizing a mirror-image gene. nih.gov
Mirror-image phage display is another innovative technique that leverages chemical synthesis to discover D-peptide ligands. nih.govigem.org In this method, the D-enantiomer of a target protein is chemically synthesized and used to screen a phage library displaying L-peptides. The identified L-peptide binders are then synthesized in their D-form, resulting in D-peptides that bind to the natural L-target protein and are resistant to proteolysis. igem.org This approach was successfully used to identify D-peptide inhibitors of the bacterial toxin PSMα3. igem.org
Cell-free synthetic biology is also emerging as a valuable tool for producing non-ribosomal peptides, which can naturally contain D-amino acids. frontiersin.org Cell-free protein synthesis systems allow for the expression of large, complex non-ribosomal peptide synthetase (NRPS) enzymes that are often difficult to express in living cells. frontiersin.org This method has been used as a proof-of-concept to produce a diketopiperazine containing a D-amino acid, demonstrating its potential for generating novel peptide products. frontiersin.org
| Production Method | Description | Key Advantage |
| Total Chemical Synthesis | Step-wise chemical construction of the entire peptide or protein from amino acid building blocks. nih.gov | Provides access to full D-protein enantiomers, enabling mirror-image biology and racemic crystallography. nih.govresearchgate.net |
| Mirror-Image Phage Display | Uses a chemically synthesized D-target protein to find L-peptide binders, which are then synthesized as D-peptides. igem.org | Identifies proteolytically stable D-peptide ligands for natural L-target proteins. igem.org |
| Cell-Free Synthetic Biology | In vitro expression of biosynthetic genes, particularly for complex enzymes like NRPSs. frontiersin.org | Overcomes cellular toxicity issues and allows for rapid prototyping of biosynthetic pathways for D-amino acid-containing peptides. frontiersin.org |
Advancements in Methodologies for Structural and Functional Characterization
The discovery and study of D-amino acid-containing peptides (DAACPs), including those with D-valine, have spurred the development of advanced analytical techniques for their characterization. nih.gov A significant challenge is that the substitution of an L-amino acid with its D-enantiomer does not change the peptide's mass, making it invisible to standard mass spectrometry. researchgate.net
Ion Mobility Spectrometry (IMS) coupled with mass spectrometry has become a crucial tool for distinguishing between peptide epimers (peptides differing only in the chirality of one amino acid). researchgate.netacs.org IMS separates ions based on their size, shape, and charge, allowing for the differentiation of epimeric fragment ions that exhibit different conformations and thus different mobilities. acs.org Advanced IMS techniques, such as cyclic IMS (cycIMS) and trapped ion mobility spectrometry (TIMS), have successfully resolved even large DAACPs. researchgate.net
A novel strategy combining liquid chromatography, tandem mass spectrometry, and ion mobility spectrometry (LC-MS/MS-IMS) allows for the site-specific localization of D-amino acids within a peptide sequence. acs.org In this workflow, the peptide epimers are first separated by chromatography and then fragmented. The resulting fragment ions are analyzed by IMS, and by comparing the arrival times of the fragments from the different epimers, the exact position of the D-amino acid can be determined. acs.org
Molecular modeling and docking are also increasingly used to understand the structural and functional consequences of incorporating D-amino acids. mdpi.com These computational techniques can predict how the chirality of an amino acid affects peptide structure, stability, and binding interactions with its target. mdpi.com For example, modeling can help elucidate the binding mechanisms of D-peptide inhibitors identified through methods like mirror-image phage display. igem.org
| Characterization Technique | Principle | Application in D-Peptide Research |
| Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) | Separates ions based on their shape and size in the gas phase. researchgate.net | Distinguishes between D- and L-peptide epimers which are identical in mass. researchgate.netacs.org |
| LC-MS/MS-IMS | Combines chromatographic separation, fragmentation, and ion mobility analysis. acs.org | Enables rapid and precise localization of the specific D-amino acid residue within the peptide sequence. acs.org |
| Molecular Modeling and Docking | Computational simulation of peptide structures and their interactions with biological targets. mdpi.com | Predicts the 3D structure of D-peptides and elucidates their binding modes and specificity. igem.orgmdpi.com |
Elucidating Uncharted Biological Roles of D-Valine Oligopeptides in Diverse Organisms
While the roles of some D-amino acids are well-established, particularly in bacterial cell walls, the biological functions of many D-amino acids and the oligopeptides they form remain largely unknown. frontiersin.org Emerging research is beginning to uncover their diverse and significant roles in complex ecosystems.
In microorganisms, D-amino acids, including D-valine, can be produced and released to regulate cellular processes like biofilm formation. frontiersin.org Some bacteria have been found to utilize D-valine as a nutrient source. frontiersin.org For instance, the Gram-positive bacterium Paenibacillus sp. strain LZ-22T, isolated from moss rhizosphere, can utilize D-valine for growth, while it cannot use the L-form. frontiersin.org The presence of D-amino acids in bacterial peptides, such as in peptidoglycan, makes them resistant to degradation by host proteases. frontiersin.org
The nonribosomal peptide valinomycin (B1682140), a cyclic depsipeptide, incorporates D-valine and exhibits a wide range of biological activities. mdpi.com The biosynthesis of valinomycin involves a large NRPS system that activates L-valine and converts it into the D-valine incorporated into the final structure. mdpi.com The study of such natural products provides insights into the enzymatic machinery capable of producing D-amino acid-containing peptides.
In higher organisms, D-amino acids are being discovered in various tissues and are implicated in physiological processes. frontiersin.org For example, D-serine acts as a neurotransmitter in the mammalian brain. frontiersin.org While the specific roles of D-valine oligopeptides in animals are still being investigated, their constituent D-valine is known to be an essential amino acid that must be obtained from the diet. wikipedia.org Studies have also explored the use of D-valine in cell culture to selectively inhibit the growth of fibroblasts. researchgate.netmedchemexpress.com Furthermore, oligopeptides containing L-valine have been shown to be transported across the intestinal epithelium and can stimulate the secretion of hormones like GLP-1, suggesting that D-valine oligopeptides might interact with similar transport and signaling pathways. nih.govnih.govsciopen.com The resistance of D-peptides to digestion makes them intriguing candidates for oral therapeutics that could exploit these pathways. sciopen.com
The exploration of these uncharted biological roles is a key future direction. Understanding how D-valine oligopeptides are synthesized, perceived, and utilized by different organisms could lead to the discovery of new signaling molecules, metabolic pathways, and strategies for antimicrobial therapy. frontiersin.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
